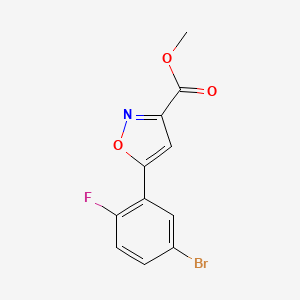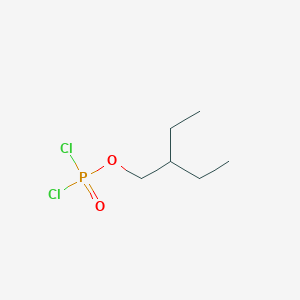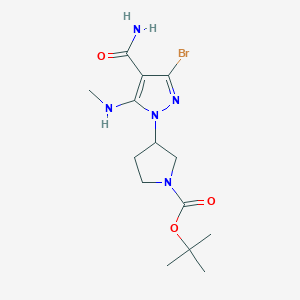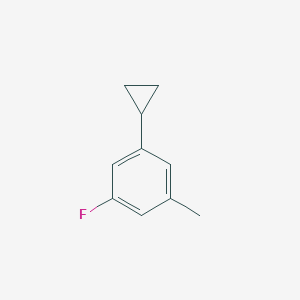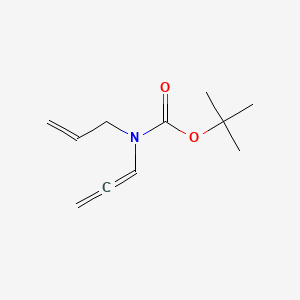
N-Allyl-N-Boc-propa-1,2-dien-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyl-N-Boc-propa-1,2-dien-1-amine is a versatile organic compound used in various fields of chemical research and industry. The compound features an allyl group, a Boc (tert-butoxycarbonyl) protecting group, and a propa-1,2-dien-1-amine moiety. This unique structure makes it a valuable building block in synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-Boc-propa-1,2-dien-1-amine typically involves the following steps:
Protection of the amine group: The amine group is protected using a Boc protecting group. This is achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.
Allylation: The protected amine is then subjected to allylation using an allyl halide (e.g., allyl bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Formation of the propa-1,2-dien-1-amine moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing waste and production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-Allyl-N-Boc-propa-1,2-dien-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc protecting group can be replaced with other functional groups.
Oxidation and Reduction: The allyl and propa-1,2-dien-1-amine moieties can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) are typically used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
N-Allyl-N-Boc-propa-1,2-dien-1-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes and receptors.
Medicine: It is employed in the synthesis of potential drug candidates for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of N-Allyl-N-Boc-propa-1,2-dien-1-amine involves its interaction with molecular targets through its functional groups. The allyl and propa-1,2-dien-1-amine moieties can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the activity of enzymes, receptors, and other biological molecules, thereby exerting the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
N-Allyl-N-Boc-propa-1,2-dien-1-amine can be compared with other similar compounds, such as:
N-Allyl-N-Boc-prop-2-en-1-amine: This compound has a similar structure but lacks the propa-1,2-dien-1-amine moiety, making it less versatile in certain reactions.
N-Allyl-N-Boc-prop-1-en-1-amine: This compound also lacks the propa-1,2-dien-1-amine moiety and has different reactivity and applications.
N-Allyl-N-Boc-prop-1,2-dien-1-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C11H17NO2 |
|---|---|
Molekulargewicht |
195.26 g/mol |
InChI |
InChI=1S/C11H17NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h6,9H,1-2,8H2,3-5H3 |
InChI-Schlüssel |
IFHFPDAWMJZKAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC=C)C=C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


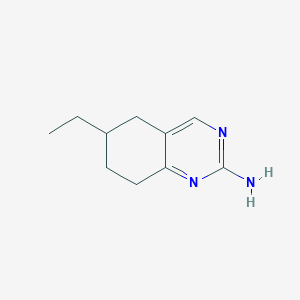
![5-Cyclopropyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13702680.png)
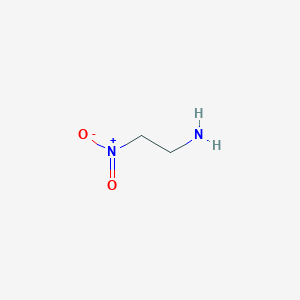
![2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile](/img/structure/B13702697.png)
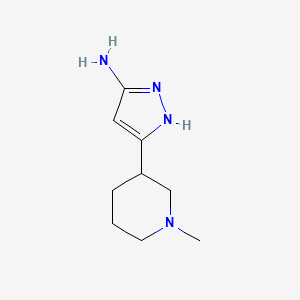
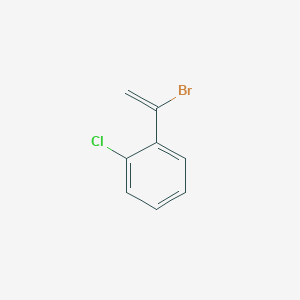
![6-[(Tert-butyloxycarbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylic acid benzyl ester](/img/structure/B13702709.png)
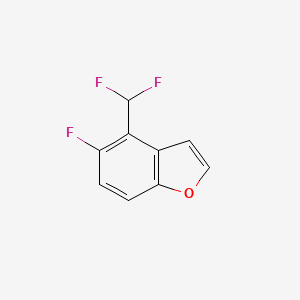
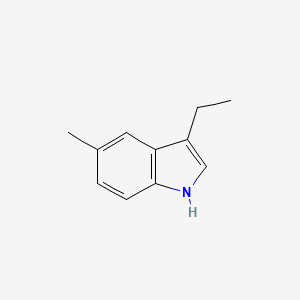
![2,4-Dichloro-6-phenylbenzo[h]quinoline](/img/structure/B13702722.png)
